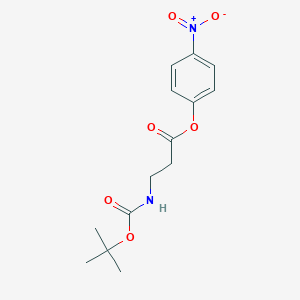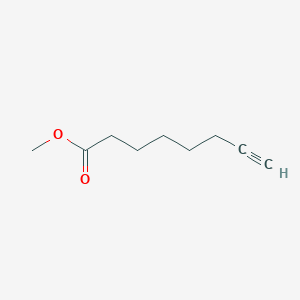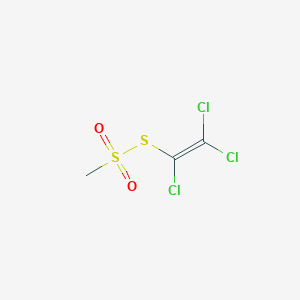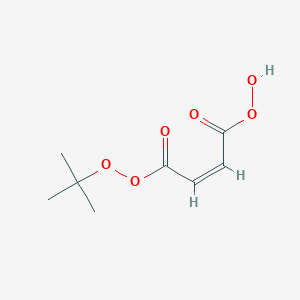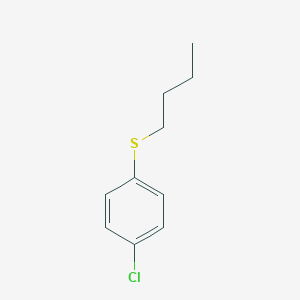
n-Methyl-aza-2,2,4-trimethylsilacyclopentane
Descripción general
Descripción
N-Methyl-aza-2,2,4-trimethylsilacyclopentane is an organosilane compound . Its molecular formula is C7H17NSi and it has a molecular weight of 143.30 g/mol .
Molecular Structure Analysis
The InChI code for n-Methyl-aza-2,2,4-trimethylsilacyclopentane is 1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 . This indicates that the compound has a cyclic structure with a silicon atom, a nitrogen atom, and several carbon and hydrogen atoms.Chemical Reactions Analysis
N-Methyl-aza-2,2,4-trimethylsilacyclopentane has been used in surface-triggered tandem coupling reactions. Preliminary data suggest high-density monolayer deposition by a ring-opening reaction when treating inorganic surfaces, including nanoparticles and oxidized silicon wafers . The compound contains a cryptic amine functionality that can perform a subsequent tandem coupling reaction with functional molecules after the surface-triggered ring-opening reaction .Physical And Chemical Properties Analysis
N-Methyl-aza-2,2,4-trimethylsilacyclopentane has a boiling point of 137°C, a density of 0.813 g/mL, and a refractive index of 1.4308 at 20°C . It has a flash point of 14°C .Aplicaciones Científicas De Investigación
Application 1: Surface Modification in Nanotechnology
- Summary of the Application : “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” is used as a coupling agent for surface modification of nanoparticles, nanocrystals, mesoporous materials, and substrates . It is representative of a class of compounds known as cyclic azasilanes .
- Methods of Application or Experimental Procedures : The compound is applied to inorganic surfaces, including nanoparticles and oxidized silicon wafers, through a ring-opening reaction . This results in high-density monolayer deposition . The cyclic azasilanes contain a cryptic amine functionality that can perform a subsequent tandem coupling reaction with functional molecules after the surface-triggered ring-opening reaction . This allows for a one-pot self-assembly route on nanostructures .
- Results or Outcomes : The tandem coupling reactions are demonstrated via addition reactions of the cryptic amine with epoxy and acrylate systems . This method of surface modification poses a solution for the challenges faced when modifying hydroxyl-containing surfaces with features less than 10 nm .
Application 2: Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
- Summary of the Application : “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” is used in the C.A.S.E. industry for the production of coatings, adhesives, sealants, and elastomers . These materials find wide applications in various industries including automotive, construction, and electronics .
- Methods of Application or Experimental Procedures : The compound is incorporated into the formulation of these materials to improve their properties such as adhesion, flexibility, and resistance to environmental factors . The exact method of application would depend on the specific formulation and the desired properties of the end product .
- Results or Outcomes : The use of “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” in C.A.S.E. applications results in improved performance of the end products, contributing to their durability and functionality .
Application 3: Monolayer Films on Silicon Substrates
- Summary of the Application : “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” is used for the formation of monolayer films on silicon or silicon oxide substrates .
- Methods of Application or Experimental Procedures : The compound is applied from either the solution or the vapor phase . The formation of a covalent siloxane linkage to the surface by this adsorbate is accompanied by ring opening, which produces no byproduct .
- Results or Outcomes : The chemisorption of “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” produces monolayer films on silicon (oxide) substrates . This method is advantageous as it produces no byproducts .
Application 4: Commercial Use
- Summary of the Application : “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” is commercially available and used in various industrial applications .
- Methods of Application or Experimental Procedures : The specific methods of application vary depending on the industrial use .
- Results or Outcomes : The use of “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” in commercial applications contributes to the production of various products .
Application 5: Click Chemistry
- Summary of the Application : “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
- Methods of Application or Experimental Procedures : The compound is used in addition reactions with epoxy and acrylate systems .
- Results or Outcomes : The use of “n-Methyl-aza-2,2,4-trimethylsilacyclopentane” in click chemistry allows for a one-pot self-assembly route on nanostructures .
Safety And Hazards
Propiedades
IUPAC Name |
1,2,2,4-tetramethylazasilolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJIZILSYLRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN([Si](C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885029 | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-aza-2,2,4-trimethylsilacyclopentane | |
CAS RN |
18387-19-4 | |
| Record name | 1,2,2,4-Tetramethyl-1-aza-2-silacyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018387194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-aza-2,2,4-trimethylsilacyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



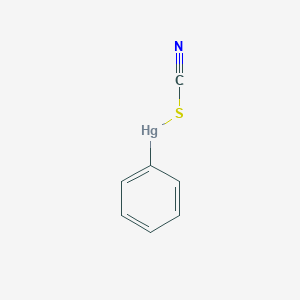
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)

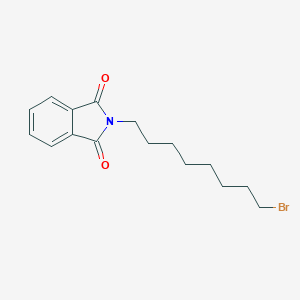
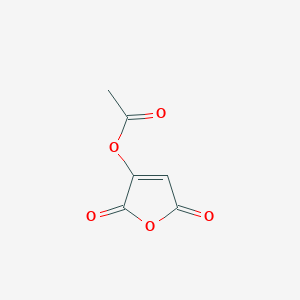
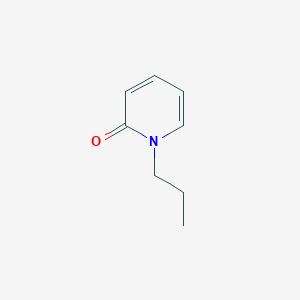
![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)
